molecular formula C23H21FN4O2S B2573100 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705210-29-2

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2573100
CAS No.: 1705210-29-2
M. Wt: 436.51
InChI Key: GYVDLEVBWPJKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Precipitation-Resistant Solution Formulations

One study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound intended for the treatment of arrhythmia. This research is relevant as it showcases the process of enhancing the bioavailability of compounds with poor water solubility, which could be applicable to the compound of interest if it shares similar solubility challenges (Burton et al., 2012).

High-Efficacy Receptor Activation

Another investigation explored the effects of a high-efficacy 5-HT1A receptor agonist on allodynia in rats with spinal cord injury, highlighting the therapeutic potential of targeting specific receptors for pain management. This study might indicate potential research directions for receptor-targeted therapeutic applications of similar compounds (Colpaert et al., 2004).

Synthesis and Crystal Structure Analysis

Research on the synthesis, crystal structure, and Density Functional Theory (DFT) study of certain boric acid ester intermediates with benzene rings provides insights into the structural and electronic properties of complex organic molecules. This could be relevant for understanding the structural characteristics and potential reactivity of the compound (Huang et al., 2021).

Antagonist and Agonist Activities on Receptors

Studies exploring the interactions of specific compounds with cannabinoid and orexin receptors reveal intricate details about how structural variations can influence receptor affinity and activity. These findings could suggest potential areas of pharmacological research for similar compounds, particularly in understanding their interactions with biological receptors and their implications for drug development (Landsman et al., 1997), (Malherbe et al., 2009).

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-19-5-3-16(4-6-19)18-11-20(25-12-18)23(29)28-8-1-2-15(13-28)10-21-26-22(27-30-21)17-7-9-31-14-17/h3-7,9,11-12,14-15,25H,1-2,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVDLEVBWPJKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.